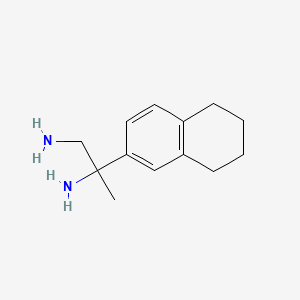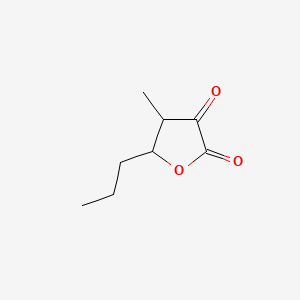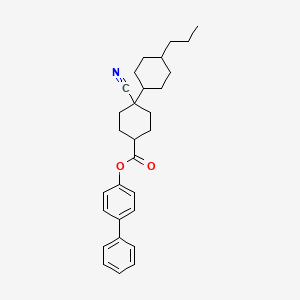
4-Cyano-4'-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a cyano group, biphenyl structure, and a cyclohexyl ring, which contribute to its distinct chemical behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate typically involves multiple steps, including the formation of the biphenyl core, introduction of the cyano group, and attachment of the cyclohexyl ring. Common reagents used in these reactions include bromobenzene, sodium cyanide, and cyclohexanecarboxylic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve catalytic hydrogenation, Grignard reactions, and esterification under controlled conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic applications, including drug development and pharmacological studies, is ongoing.
Industry: It is employed in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate involves its interaction with specific molecular targets. The cyano group and biphenyl structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-4’-biphenylyl 4-(trans-4-propylcyclohexyl) benzoate: Shares a similar structure but differs in the position of the cyclohexyl ring.
4-Cyano-4’-biphenylyl 4-(trans-4-butylcyclohexyl) benzoate: Similar but with a butyl group instead of a propyl group.
Uniqueness
4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C29H35NO2 |
|---|---|
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 4-cyano-4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C29H35NO2/c1-2-6-22-9-13-26(14-10-22)29(21-30)19-17-25(18-20-29)28(31)32-27-15-11-24(12-16-27)23-7-4-3-5-8-23/h3-5,7-8,11-12,15-16,22,25-26H,2,6,9-10,13-14,17-20H2,1H3 |
Clave InChI |
GIPHVIQWXBXIQD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2(CCC(CC2)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


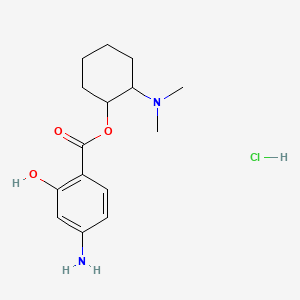
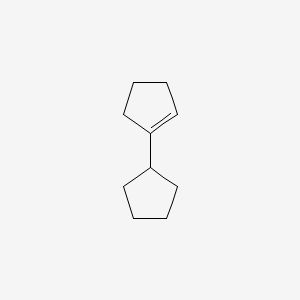
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)
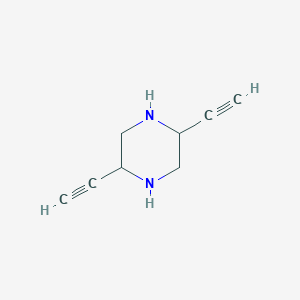
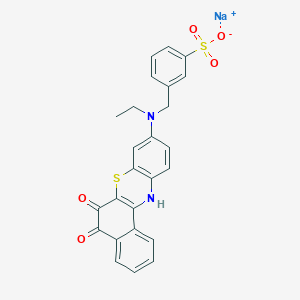

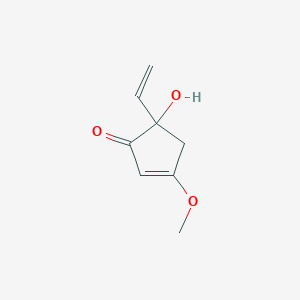


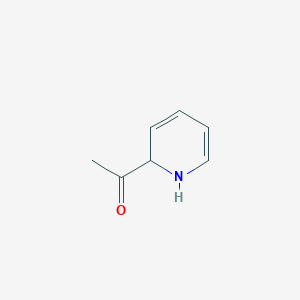
![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
